molecular formula C18H15N3O3S2 B2666182 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide CAS No. 2034449-96-0

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide

Cat. No.: B2666182
CAS No.: 2034449-96-0
M. Wt: 385.46
InChI Key: OLSBGEYGRWOEPF-UHFFFAOYSA-N
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Description

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide is a complex organic compound characterized by its intricate molecular structure, which includes a benzo[d]isoxazole ring fused to a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core One common approach is the cyclization of an appropriate o-aminophenol derivative with chloroformates or carbonyl chlorides under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, indicating potential as a kinase inhibitor or enzyme modulator.

  • Medicine: Preliminary studies suggest its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

  • Industry: Its unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

When compared to similar compounds, 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide stands out due to its unique structural features and potential biological activity. Similar compounds may include other sulfonamides, isoxazoles, and thiophenes, but the specific arrangement of functional groups in this compound contributes to its distinct properties.

Comparison with Similar Compounds

  • Benzo[d]isoxazole derivatives

  • Thiophene derivatives

  • Pyridine derivatives

  • Sulfonamide derivatives

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,12-17-15-3-1-2-4-18(15)24-21-17)20-10-13-5-7-19-16(9-13)14-6-8-25-11-14/h1-9,11,20H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSBGEYGRWOEPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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